Beta-alanine supplementation has been extensively studied in the context of exercise performance, particularly for high-intensity activities lasting 1-10 minutes. Research suggests it may have a modest ergogenic (performance-enhancing) effect by:
Beta-alanine is a precursor to carnosine, a molecule found in skeletal muscle that buffers hydrogen ions (acidity) produced during exercise. Higher carnosine levels are associated with improved buffering capacity and potentially delayed fatigue onset .
Studies indicate beta-alanine may help reduce fatigue, particularly in older individuals, possibly by improving nerve conduction and muscle function .
While research on beta-alanine's effects outside exercise is still in its early stages, some studies suggest potential benefits in other areas:
Animal studies have shown beta-alanine supplementation may reduce brain inflammation and anxiety, potentially impacting cognitive function. However, human studies are needed to confirm these findings .
Studies suggest beta-alanine supplementation may improve muscle strength, reduce fatigue, and enhance functional performance in older adults .
Beta-alanine (β-alanine) is a non-essential amino acid, meaning the body can produce it on its own but can also obtain it from dietary sources []. Unlike most amino acids that contribute to protein synthesis, beta-alanine plays a unique role in carnosine production []. Carnosine is a molecule found in skeletal muscles that buffers lactic acid, a byproduct of intense exercise that contributes to muscle fatigue []. Due to its connection with carnosine, beta-alanine has gained significant interest in sports science research for its potential to enhance exercise performance [].
Beta-alanine has a simple molecular structure consisting of a three-carbon chain with an amine group (NH₂) attached to the second carbon (β-carbon) and a carboxylic acid group (COOH) at the end of the chain (3rd carbon) []. This structure differs from the more common alpha (α) -alanine, where the amine group is attached to the first carbon (α-carbon). The position of the amine group grants beta-alanine unique chemical properties compared to its alpha counterpart [].
Beta-alanine's primary role lies in its reaction with the amino acid histidine. This reaction, catalyzed by the enzyme carnosine synthase, leads to the formation of carnosine [].
Carnosine Synthesis:
β-Alanine + L-Histidine → Carnosine + H₂O []
Beta-alanine supplementation increases carnosine levels in skeletal muscles []. Carnosine acts as a buffer, helping to regulate muscle pH by mitigating the buildup of lactic acid during high-intensity exercise [, ]. Lactic acid accumulation is a significant contributor to muscle fatigue, and by buffering its effects, carnosine can potentially delay fatigue onset and improve exercise performance.
Beta-alanine is generally considered safe for healthy adults when consumed at recommended doses (typically 2-5 grams per day). The most common side effect associated with beta-alanine supplementation is a tingling sensation (paresthesia) on the skin, especially the face, neck, and hands []. This tingling is thought to be caused by the temporary activation of nerves by beta-alanine and usually subsides within an hour of ingestion.